REACTION_SMILES
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[CH3:6][c:7]1[c:8]([CH2:9][C:10]#[N:11])[cH:12][c:13]([CH3:17])[c:14]([CH3:16])[cH:15]1.[OH2:18].[S:1]([OH:2])(=[O:3])(=[O:4])[OH:5]>>[OH:2][C:10]([CH2:9][c:8]1[c:7]([CH3:6])[cH:15][c:14]([CH3:16])[c:13]([CH3:17])[cH:12]1)=[O:18]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(C)c(CC#N)cc1C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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Cc1cc(C)c(CC(=O)O)cc1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |